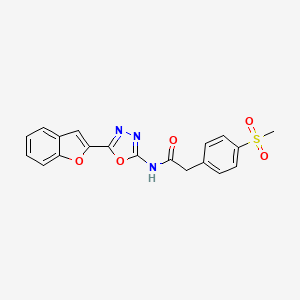

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

描述

属性

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S/c1-28(24,25)14-8-6-12(7-9-14)10-17(23)20-19-22-21-18(27-19)16-11-13-4-2-3-5-15(13)26-16/h2-9,11H,10H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTPIODYPSORDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological activities. They have been used in the treatment of various diseases such as cancer or psoriasis.

Mode of Action

It is known that benzofuran derivatives interact with various biological targets to exert their effects. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery.

Biochemical Pathways

Benzofuran derivatives are known to impact a variety of biological pathways due to their diverse pharmacological activities.

生化分析

Biochemical Properties

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting anti-oxidative properties. Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events. The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific domains of proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response, leading to enhanced cellular resistance to oxidative damage. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation. For instance, it inhibits enzymes involved in oxidative stress pathways by binding to their active sites, thereby preventing their catalytic activity. Additionally, it can activate certain signaling proteins by inducing conformational changes that enhance their activity. These interactions result in changes in gene expression, further modulating cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced resistance to oxidative stress and improved metabolic function. At higher doses, it can induce toxic effects, including cellular damage and impaired metabolic activity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent.

Metabolic Pathways

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it can inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species and enhancing cellular resistance to oxidative damage.

Transport and Distribution

The transport and distribution of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, it interacts with binding proteins that facilitate its distribution within the cell, ensuring its localization to target sites where it exerts its biological effects.

Subcellular Localization

The subcellular localization of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a critical factor that influences its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Targeting signals and post-translational modifications play a crucial role in directing this compound to its specific subcellular locations, ensuring its effective function in modulating cellular processes.

生物活性

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the relevant findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylsulfonyl)phenylacetamide

- CAS Number : 922044-21-1

- Molecular Formula : C23H22N4O5S

- Molecular Weight : 466.51 g/mol

- SMILES Notation : CC1CCN(CC1)S(=O)(=O)c2ccc(cc2)C(=O)Nc3oc(nn3)c4oc5ccccc5c4

Antimicrobial Activity

Research has indicated that benzofuran derivatives, including compounds related to the oxadiazole moiety, exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various pathogens, including Mycobacterium tuberculosis and several fungal species. The incorporation of the oxadiazole ring enhances the antimicrobial efficacy of these compounds by increasing their interaction with microbial targets .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Studies have highlighted that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of HIF-1 Pathway : Certain benzofuran analogs have been shown to inhibit the hypoxia-inducible factor (HIF-1), which plays a crucial role in tumor growth and metastasis .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that derivatives of benzofuran exhibited cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .

The biological activity of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can be attributed to several mechanisms:

- Interaction with DNA : Some studies suggest that the compound may bind to DNA, leading to disruptions in replication and transcription processes.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and microbial metabolism.

- Induction of Apoptosis : Evidence indicates that this compound can induce programmed cell death in cancer cells through activation of apoptotic pathways.

Table 1: Summary of Biological Activities

Detailed Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of benzofuran derivatives, revealing that specific substitutions on the benzofuran scaffold significantly enhance biological activity. For example:

科学研究应用

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a chemical compound with potential applications in scientific research. The molecular formula of this compound is C19H15N3O5S and it has a molecular weight of 397.41. It contains a benzofuran ring, an oxadiazole ring, and a sulfonyl group, which contribute to its chemical reactivity and biological activity.

Potential Biological Activities

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, a similar compound, is of interest in medicinal chemistry because of its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Research areas

Due to the presence of benzofuran, oxadiazole, and acetamide moieties, similar compounds have been explored for various therapeutic potentials:

- Antimicrobial Agents: Some substituted benzamides have shown significant antibacterial activity against various bacterial strains, including Gram-positive (S. aureus) and Gram-negative (S. typhi, K. pneumoniae) bacteria .

- Antifungal Agents: Certain benzamide derivatives have demonstrated potency against fungal strains such as A. niger and C. albicans, comparable to standard drugs like fluconazole .

- Anticancer Agents: Some synthesized compounds have exhibited anticancer activity, even more potent than standard drugs like 5-FU .

- Enzyme Inhibition: Sulfonamides having benzodioxane and acetamide moieties were screened against α-glucosidase and acetylcholinesterase enzymes to explore their therapeutic potential for T2DM and AD .

- Antitubercular Activity: Benzimidazole derivatives have been evaluated for in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv .

相似化合物的比较

Research Findings and Implications

- Structure-Activity Relationships (SAR): Halogenation (Br, Cl, F) at benzofuran or aryl rings enhances bioactivity by modulating electronic and steric properties. Thio linkages improve antimicrobial potency but may increase metabolic instability compared to direct oxadiazole-acetamide bonds.

- Further in vitro and in vivo studies are warranted.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazide derivatives with benzofuran-2-carbonyl chloride under reflux conditions. For example, intermediates like 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol are synthesized via reaction with carbon disulfide in basic media . Characterization employs spectroscopic techniques (FT-IR, H/C NMR) and elemental analysis. Critical validation steps include monitoring reaction progress via TLC and confirming oxadiazole ring formation using IR absorption bands at 1600–1650 cm (C=N stretching) .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%). X-ray crystallography resolves structural ambiguities by analyzing bond lengths and torsion angles (e.g., nitro group twist relative to the benzene plane in related acetamides) . Mass spectrometry (ESI-MS) confirms molecular ion peaks, while differential scanning calorimetry (DSC) verifies thermal stability .

Q. What in vitro assays are suitable for evaluating enzyme inhibition (e.g., lipoxygenase) for this compound?

- Methodological Answer : Lipoxygenase inhibition assays involve spectrophotometric measurement of conjugated diene formation at 234 nm. IC values are calculated using serial dilutions (1–100 µM) and compared to positive controls (e.g., nordihydroguaiaretic acid). For reproducibility, triplicate experiments with fresh enzyme preparations are essential. Data normalization accounts for solvent effects (DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s biological targets and binding interactions?

- Methodological Answer : Density functional theory (DFT) optimizes the compound’s geometry using B3LYP/6-311G(d,p) basis sets to calculate electrostatic potential maps and frontier molecular orbitals. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or 5-lipoxygenase) identifies binding poses, with scoring functions (ΔG binding) validated via MD simulations (100 ns) to assess stability. Key interactions (e.g., H-bonding with Arg120 or π-π stacking with Tyr355) guide SAR modifications .

Q. What experimental strategies resolve discrepancies between in vitro activity and in silico predictions?

- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Strategies include:

- Solvent correction : Re-docking with explicit water molecules using molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA).

- Mutagenesis studies : Validating predicted binding residues via site-directed mutagenesis (e.g., Ala-scanning of COX-2 active site).

- Pharmacokinetic profiling : Assessing membrane permeability (Caco-2 assays) to rule out false negatives due to poor absorption .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?

- Methodological Answer : Systematic modifications include:

- Substituent variation : Replacing the methylsulfonyl group with trifluoromethanesulfonyl to enhance metabolic stability.

- Bioisosteric replacement : Substituting benzofuran with indole to improve solubility (clogP reduction).

- Pro-drug design : Introducing ester moieties for sustained release. In vivo efficacy is validated via rodent hyperlipidemia models, with plasma half-life () measured using LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on antibacterial activity across structurally similar acetamides?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., bacterial strain variability) or substituent effects. Mitigation involves:

- Standardized protocols : Using CLSI guidelines for MIC determination against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Electron-withdrawing group analysis : Correlating sulfonyl group electronegativity with membrane disruption efficacy via fluorescence anisotropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。